

Spectroscopic Profile of 1-Bromocyclobutanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromocyclobutanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Bromocyclobutanecarboxylic acid** (CAS No. 32122-23-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: 1-bromocyclobutane-1-carboxylic acid
- Molecular Formula: $C_5H_7BrO_2$
- Molecular Weight: 179.01 g/mol [\[1\]](#)[\[2\]](#)
- Exact Mass: 177.96294 Da [\[1\]](#)
- Physical Form: Solid [\[3\]](#)

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **1-Bromocyclobutanecarboxylic acid** based on its chemical structure and established principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~2.8-3.2	Multiplet	2H	-CH ₂ (alpha to C-Br)
~2.4-2.8	Multiplet	2H	-CH ₂ (alpha to C-Br)
~2.0-2.4	Multiplet	2H	-CH ₂ (beta to C-Br)

Note: The chemical shifts for the cyclobutane protons are complex and may appear as overlapping multiplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

Chemical Shift (δ) (ppm)	Assignment
~175-180	-COOH
~60-70	C-Br (Quaternary)
~30-40	-CH ₂ (alpha to C-Br)
~15-25	-CH ₂ (beta to C-Br)

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~2960	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1420	Medium	C-O-H bend
~1210-1320	Strong	C-O stretch
~600-800	Medium-Strong	C-Br stretch

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

m/z (Mass-to-Charge Ratio)	Interpretation
177/179	[M-H] ⁻ (Molecular ion peak, isotopic pattern due to Br)
133/135	[M-H-CO ₂] ⁻ (Loss of carbon dioxide)
98	[M-H-Br] ⁻ (Loss of bromine radical)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **1-Bromocyclobutanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Bromocyclobutanecarboxylic acid** in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.^[4]
- ¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence is typically used.
- Acquisition Time: Approximately 3-4 seconds.[\[5\]](#)[\[6\]](#)
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
[\[7\]](#)
- Spectral Width: A spectral width of -2 to 14 ppm is appropriate.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
 - Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[4\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[\[8\]](#)
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[\[8\]](#)
 - Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[\[8\]](#)

- Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plate is first recorded.
 - The salt plate with the sample film is then placed in the spectrometer's sample holder.
 - The sample spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

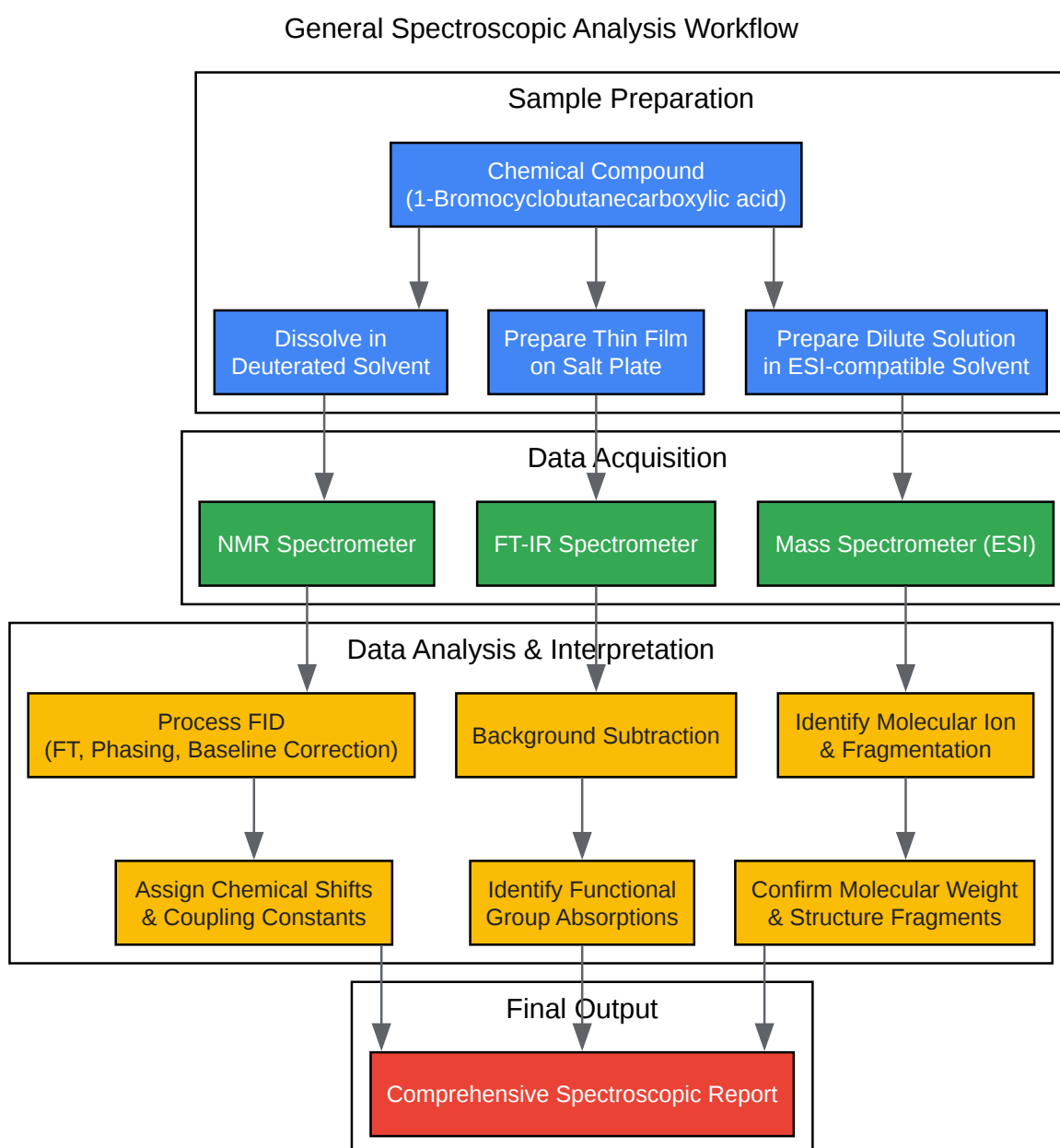
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 0.5-5 μM) in a solvent compatible with electrospray ionization, such as a mixture of methanol and water, often with a small amount of formic acid or ammonium hydroxide to aid in ionization.^[9]
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable. This can be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition (Negative Ion Mode):
 - The sample solution is introduced into the ESI source via direct infusion using a syringe pump.
 - A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.
 - The solvent evaporates, leading to the formation of gas-phase ions.
 - The ions are then guided into the mass analyzer.
 - The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

- **Data Analysis:** The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (approximately equal abundance of ^{79}Br and ^{81}Br) should be observed for bromine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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